2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)
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Overview
Description
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is an organic compound that belongs to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole or pyrrole units linked by a methylene bridge. The compound’s structure includes a 4-methoxyphenyl group attached to the methylene bridge, which is further connected to two 3,4-dimethyl-1H-pyrrole units. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethylpyrrole in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the aldehyde group of 4-methoxybenzaldehyde reacts with the pyrrole units to form the methylene bridge. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Chemical Reactions Analysis
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is studied for potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) include other bis(indolyl)methanes and bis(pyrrolyl)methanes. These compounds share a similar core structure but differ in the substituents attached to the methylene bridge or the indole/pyrrole units. The unique feature of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
211858-79-6 |
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Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(3,4-dimethyl-1H-pyrrol-2-yl)-(4-methoxyphenyl)methyl]-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C20H24N2O/c1-12-10-21-19(14(12)3)18(20-15(4)13(2)11-22-20)16-6-8-17(23-5)9-7-16/h6-11,18,21-22H,1-5H3 |
InChI Key |
OKROUXMKLGNBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C)C(C2=CC=C(C=C2)OC)C3=C(C(=CN3)C)C |
Origin of Product |
United States |
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